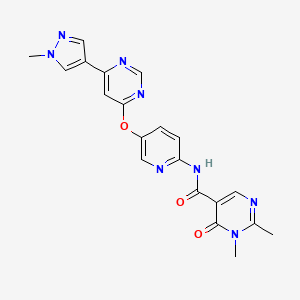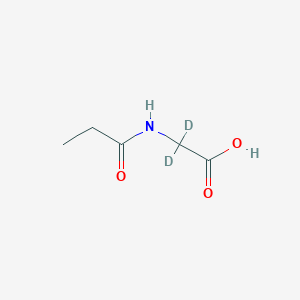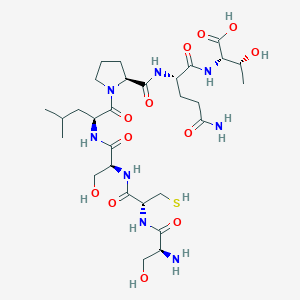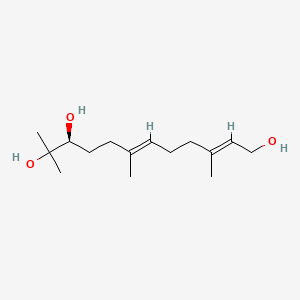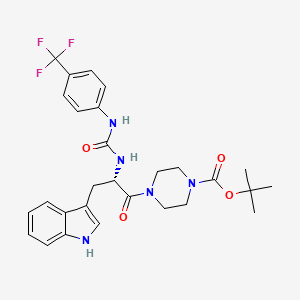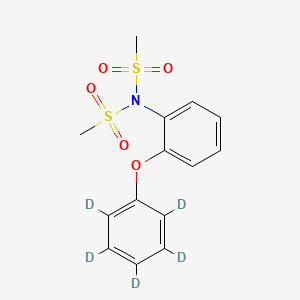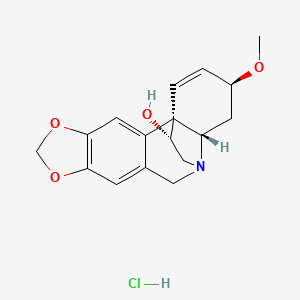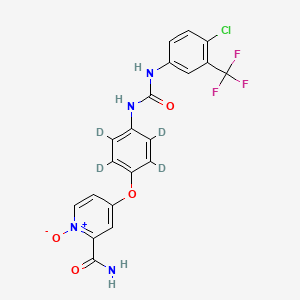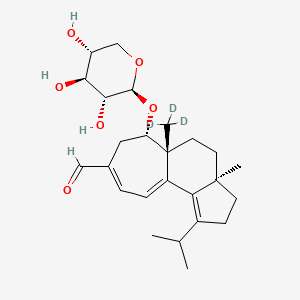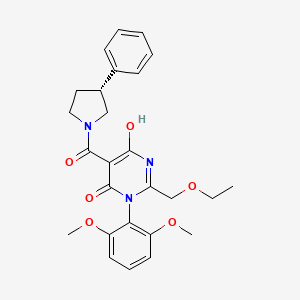
Cathepsin K inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cathepsin K inhibitor 2 is a compound designed to inhibit the activity of cathepsin K, a cysteine protease highly expressed by osteoclasts. Cathepsin K plays a crucial role in the degradation of type I collagen, the major component of the organic bone matrix. Inhibition of cathepsin K has been shown to increase bone mass, improve bone microarchitecture, and enhance bone strength .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cathepsin K inhibitor 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include the use of protecting groups, selective deprotection, and coupling reactions under specific conditions such as controlled temperature and pH. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Cathepsin K inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule, altering its properties and activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Applications De Recherche Scientifique
Cathepsin K inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cysteine proteases and their role in various biochemical pathways.
Biology: Employed in research to understand the role of cathepsin K in bone resorption and other physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as osteoporosis, cancer, and other conditions involving excessive bone resorption.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cathepsin K.
Mécanisme D'action
Cathepsin K inhibitor 2 exerts its effects by binding to the active site of cathepsin K, thereby preventing the enzyme from degrading type I collagen. This inhibition leads to decreased bone resorption and increased bone mineral density. The molecular targets involved include the active site residues of cathepsin K, and the pathways affected include those related to bone remodeling and resorption .
Comparaison Avec Des Composés Similaires
Cathepsin K inhibitor 2 is unique in its high selectivity and potency compared to other cathepsin K inhibitors. Similar compounds include:
Relacatib: Another cathepsin K inhibitor with a different chemical structure and mechanism of action.
Balicatib: Known for its ability to inhibit multiple cathepsins, including cathepsin K.
Odanacatib: A highly selective cathepsin K inhibitor that has been extensively studied for its therapeutic potential.
This compound stands out due to its specific binding affinity and effectiveness in preclinical and clinical studies, making it a promising candidate for further development and research .
Propriétés
Formule moléculaire |
C30H33F4N5O3 |
|---|---|
Poids moléculaire |
587.6 g/mol |
Nom IUPAC |
(2S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[8-(4-methylpiperazine-1-carbonyl)dibenzofuran-3-yl]ethyl]amino]pentanamide |
InChI |
InChI=1S/C30H33F4N5O3/c1-28(2,31)16-22(26(40)37-29(17-35)8-9-29)36-25(30(32,33)34)18-4-6-20-21-14-19(5-7-23(21)42-24(20)15-18)27(41)39-12-10-38(3)11-13-39/h4-7,14-15,22,25,36H,8-13,16H2,1-3H3,(H,37,40)/t22-,25-/m0/s1 |
Clé InChI |
DDOOKZPBYMCQNP-DHLKQENFSA-N |
SMILES isomérique |
CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC3=C(C=C2)C4=C(O3)C=CC(=C4)C(=O)N5CCN(CC5)C)C(F)(F)F)F |
SMILES canonique |
CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC3=C(C=C2)C4=C(O3)C=CC(=C4)C(=O)N5CCN(CC5)C)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


